molecular formula C6H5NO2 B7722763 Picolinic acid CAS No. 88161-53-9

Picolinic acid

Cat. No.: B7722763
CAS No.: 88161-53-9
M. Wt: 123.11 g/mol
InChI Key: SIOXPEMLGUPBBT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Picolinic acid primarily targets Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging . By interacting with these proteins, this compound can influence a range of biological processes.

Mode of Action

This compound works by binding to ZFPs, causing changes in their structures and disrupting zinc binding . This disruption inhibits the function of ZFPs . Additionally, this compound has been shown to selectively inhibit the entry of enveloped viruses by targeting viral membrane integrity, preventing viral-cellular membrane fusion, and impeding endocytic vesicle trafficking .

Biochemical Pathways

This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway plays a key role in the metabolism of tryptophan, an essential amino acid . Disruption or overactivation of this pathway can lead to immune system activation and accumulation of potentially neurotoxic compounds .

Pharmacokinetics

It is known that this compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to be an anti-viral both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Its function is unclear, but it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in its natural form, this compound stays inside the body only for a short duration and is usually excreted out quickly

Biochemical Analysis

Biochemical Properties

Picolinic acid plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with several enzymes and proteins, including tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which are involved in the initial steps of tryptophan catabolism . This compound also interacts with metal ions, forming stable complexes that can influence various biochemical pathways. For example, its interaction with zinc ions is crucial for the regulation of immune responses and enzyme activities.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound can modulate the production of cytokines and other signaling molecules, thereby affecting immune responses . Additionally, this compound has been reported to impact neuronal cells by influencing neurotransmitter metabolism and potentially playing a role in neuroprotection .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions and interact with enzymes and proteins. This compound binds to zinc ions, forming complexes that can modulate the activity of zinc-dependent enzymes and transcription factors . This interaction can lead to changes in gene expression and enzyme activity, influencing various cellular processes. This compound also inhibits the activity of certain enzymes, such as indoleamine 2,3-dioxygenase, which can affect tryptophan metabolism and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in gene expression and enzyme activities . In vitro and in vivo studies have demonstrated that this compound can have sustained effects on immune responses and cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune responses and improve cognitive function in animal studies . At high doses, this compound can exhibit toxic effects, including neurotoxicity and immunosuppression . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism. It is produced from the intermediate kynurenine and can be further metabolized to quinolinic acid, a precursor of nicotinamide adenine dinucleotide (NAD+) . This compound interacts with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which regulate its production and metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the kynurenine pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . This compound’s interaction with metal ions, particularly zinc, can influence its localization and accumulation within cells . Additionally, transporters such as the zinc transporter family may play a role in the cellular uptake and distribution of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization can affect its activity and function, as it can interact with different enzymes and proteins in these compartments. Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles .

Preparation Methods

Picolinic acid can be synthesized through several methods:

Chemical Reactions Analysis

Picolinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include potassium permanganate for oxidation and various aldehydes for multi-component reactions. Major products formed from these reactions include 6-hydroxythis compound and 2-pyridyl-carbinols .

Scientific Research Applications

Picolinic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Picolinic acid is similar to other pyridine carboxylic acids, such as:

This compound is unique due to its specific position of the carboxyl group, which gives it distinct chemical properties and biological activities. It is particularly notable for its role in zinc transport and its antiviral properties .

Properties

IUPAC Name

pyridine-2-carboxylic acid
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InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)
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InChI Key

SIOXPEMLGUPBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O
Source PubChem
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Molecular Formula

C6H5NO2
Record name picolinic acid
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Related CAS

57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride)
Record name Picolinic acid
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DSSTOX Substance ID

DTXSID7031903
Record name Picolinic acid
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Molecular Weight

123.11 g/mol
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Physical Description

White or off-white crystalline powder; [MSDSonline], Solid
Record name Picolinic acid
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Solubility

>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C
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Vapor Pressure

0.00789 [mmHg]
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Mechanism of Action

As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function.
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CAS No.

98-98-6, 32075-31-3, 88161-53-9
Record name Picolinic acid
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Record name Picolinic acid
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Record name Pyridinecarboxylic acid
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Record name PICOLINIC ACID
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Record name Picolinic acid
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Melting Point

136.5 °C
Record name Picolinic acid
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Synthesis routes and methods I

Procedure details

D-PicLys was substituted by D-3Pal, D-Trp, D-PzcLys, D-2-Nal and D-NicLys. Peptides 7 and 10 with D-3-Pal and D-2-Nal, respectively, were inactive at 0.25 μg. D-Trp is neutral and D-PzcLys is less basic than D-PicLys. These amino acids might be a good choice for lowering histamine release. Analog 11 with D-NicLys showed 67% AOA/0.25 μg which confirms past results that picolinic acid is superior to nicotinic acid for acylation of lysine.
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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-amino-6-(2-fluoro-5-isopropylcabamoyl)phenyl)picolinate (1.0 equiv) in THF (0.5M), was added 1M LiOH (4.0 equiv). After stirring for 4 hours at 60° C., 1 N HCl (4.0 equiv.) was added and the THF was removed in vacuo. The resulting solid was filtered and rinsed with cold H2O (3×20 mL) to yield 3-amino-6-(2-fluoro-5-isopropylcabamoyl)phenyl)picolinic acid (98%). LCMS (m/z): 318.1 (MH+); LC Rt=2.4 min.
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Yield
98%

Synthesis routes and methods III

Procedure details

The mixture of 9.3 g (100 mmol) of 2-methylpyridine, 1.6 g (10 mmol) of N-hydroxyphthalimide, 0.15 g (0.5 mmol) of cobalt(II)acetylacetonato, 250 mL of acetic acid was reacted at 100° C. for 6 hours in an atmosphere of oxygen to obtain 2-pyridinecarboxylic acid (picolinic acid: yield 77%) with 2-methylpyridine conversion of 82%. From the reaction mixture, acetic acid was distilled off. 400 mL of benzonitrile and 400 mL of water were added thereto, shaken sufficiently, and allowed to stand to be separated into two liquid phases. To the resultant organic layer was further added 400 mL of water, shaken sufficiently, and allowed to stand to be separated into two liquid phases. The aqueous layer and the organic layer were analyzed by a liquid chromatography, and as a result, the extraction ratio of N-hydroxyphthalimide (on basis of N-hydroxyphthalimide contained in the reaction mixture) into the organic layer was 83%, the extraction ratio of phthalimide into the organic layer was 85%, the extraction ratio of phthalic acid into the organic layer was 66%, and the extraction ratio of cobalt(II)acetylacetonato (on basis of cobalt(II)acetylacetonato contained in the reaction mixture) into the aqueous layer was 97%.
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cobalt(II)acetylacetonato
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0.15 g
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250 mL
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Synthesis routes and methods IV

Procedure details

Sodium carbonate (3.34 g, 32 mmols), 2-chloropyridine (2.38 g, 21 mmols) and 40 ml of ethanol are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 100° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of ethanol (prepared under argon) is added, and then 5 bars CO are applied. After 16 hours at 120° C., the mixture is allowed to cool. The reaction mixture is taken up in water and methylene chloride. The aqueous phase is separated, acidified with concentrated hydrochloric acid and concentrated. The residue is extracted with ethanol and, after filtration, the ethanol is distilled off in a vacuum. The solid is recrystallised from water/ethanol/acetone. Yield of title compound as the hydrochloride: 2.13 g (64%).
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3.34 g
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420 mg
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161 mg
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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